molecular formula C11H8BNO2 B6162449 (8-cyanonaphthalen-1-yl)boronic acid CAS No. 2116503-34-3

(8-cyanonaphthalen-1-yl)boronic acid

Cat. No.: B6162449
CAS No.: 2116503-34-3
M. Wt: 197
InChI Key:
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Description

(8-Cyanonaphthalen-1-yl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. The specific structure of this compound includes a naphthalene ring substituted with a cyano group at the 8th position and a boronic acid group at the 1st position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (8-cyanonaphthalen-1-yl)boronic acid typically involves the borylation of 8-cyanonaphthalene. One common method is the palladium-catalyzed borylation reaction, where 8-cyanonaphthalene is treated with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: (8-Cyanonaphthalen-1-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Boronic esters or anhydrides.

    Reduction: Amino-naphthalene derivatives.

    Substitution: Biaryl compounds.

Mechanism of Action

The mechanism of action of (8-cyanonaphthalen-1-yl)boronic acid is primarily related to its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various applications, such as sensing and catalysis. The boronic acid group interacts with target molecules through the formation of boronate esters, which can be reversed under specific conditions, allowing for dynamic and responsive systems .

Comparison with Similar Compounds

  • Phenylboronic acid
  • 4-Cyanophenylboronic acid
  • Naphthalen-1-ylboronic acid

Comparison: (8-Cyanonaphthalen-1-yl)boronic acid is unique due to the presence of both a cyano group and a naphthalene ring, which confer distinct electronic and steric properties. Compared to phenylboronic acid and 4-cyanophenylboronic acid, the naphthalene ring in this compound provides additional aromatic stabilization and potential for π-π interactions. The cyano group further enhances its reactivity and potential for functionalization .

Properties

CAS No.

2116503-34-3

Molecular Formula

C11H8BNO2

Molecular Weight

197

Purity

95

Origin of Product

United States

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